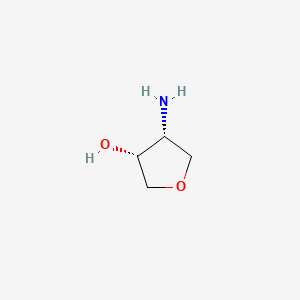

(3R,4R)-4-aminooxolan-3-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3R,4R)-4-aminooxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c5-3-1-7-2-4(3)6/h3-4,6H,1-2,5H2/t3-,4+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQVKXDYSIGDGSY-DMTCNVIQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CO1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](CO1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

535936-61-9, 153610-11-8 | |

| Record name | rac-(3R,4R)-4-aminooxolan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (3R,4R)-4-Aminooxolan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of (3R,4R)-4-aminooxolan-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3R,4R)-4-aminooxolan-3-ol, a chiral tetrahydrofuran derivative, presents a scaffold of interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its chemical and physical properties, drawing from available data. Due to the limited specific experimental data for this exact stereoisomer, this document also incorporates information on general synthetic methodologies, and analytical techniques applicable to the aminotetrahydrofuranol class of compounds. This guide aims to serve as a foundational resource for researchers engaged in the synthesis, characterization, and exploration of the therapeutic potential of this compound and related molecules.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the tables below. It is important to note that while some data is derived from experimental sources, a portion is based on computational predictions due to the scarcity of published experimental values for this specific compound.

Identifiers and General Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1][2] |

| Synonyms | (3R,4R)-4-aminotetrahydrofuran-3-ol, cis-4-Aminotetrahydrofuran-3-ol | [1] |

| CAS Number | 153610-11-8 | [2] |

| Molecular Formula | C₄H₉NO₂ | [2] |

| Molecular Weight | 103.12 g/mol | [1] |

| Purity | Typically available at ≥97% | [2] |

Computed Physicochemical Data

The following table presents computed physicochemical properties that are valuable in predicting the compound's behavior in various biological and chemical systems. These values are derived from computational models.

| Property | Computed Value | Source(s) |

| XLogP3 | -1.6 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 0 | [1] |

| Exact Mass | 103.063328530 Da | [1] |

| Topological Polar Surface Area | 55.5 Ų | [1] |

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in peer-reviewed journals, the synthesis of substituted aminotetrahydrofurans is a well-established area of organic chemistry. The following represents a plausible and generalized synthetic workflow based on common methodologies for this class of compounds.

General Synthetic Approach: Stereoselective Reductive Amination

A common and effective strategy for the synthesis of aminotetrahydrofuranols involves the stereoselective reductive amination of a corresponding keto-tetrahydrofuran precursor. This approach allows for the introduction of the amino group with control over the stereochemistry.

Illustrative Experimental Protocol (Adapted from General Methodologies)

The following protocol is a generalized representation and would require optimization for the specific synthesis of this compound.

Step 1: Formation of the Imine/Enamine

-

Dissolve the starting material, a suitable 4-hydroxy-tetrahydrofuranone, in an appropriate anhydrous solvent (e.g., methanol, dichloromethane, or 1,2-dichloroethane) under an inert atmosphere (e.g., nitrogen or argon).

-

Add a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol) to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating to facilitate the formation of the corresponding imine or enamine intermediate. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Step 2: Reduction to the Amine

-

Once the formation of the imine/enamine is complete, cool the reaction mixture to 0 °C.

-

Carefully add a reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for reductive aminations as it is mild and selective.[3] Other reducing agents such as sodium cyanoborohydride (NaBH₃CN) can also be used.[3]

-

Allow the reaction to warm to room temperature and stir until the reduction is complete, as monitored by TLC or LC-MS.

Step 3: Work-up and Purification

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or water.

-

Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate) to yield the pure this compound.

Analytical Characterization

Comprehensive structural elucidation and purity assessment are critical for any chemical entity intended for research or drug development. The following analytical techniques are standard for the characterization of this compound. While specific spectra for this compound are not publicly available, a commercial supplier indicates the availability of HNMR, HPLC, and Certificate of Analysis (CoA) documents upon request.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Proton NMR is used to determine the number and connectivity of protons in the molecule. The chemical shifts, splitting patterns (multiplicity), and coupling constants of the protons on the tetrahydrofuran ring and the amino and hydroxyl groups would confirm the core structure.

-

¹³C NMR: Carbon NMR provides information about the carbon skeleton of the molecule. The number of distinct carbon signals and their chemical shifts would be characteristic of the this compound structure.

-

2D NMR (COSY, HSQC, HMBC): These techniques are employed to establish the connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC), providing unambiguous structural assignment.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its elemental composition. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula C₄H₉NO₂.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group, the N-H stretch of the amino group, and the C-O stretch of the ether linkage in the tetrahydrofuran ring.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the compound. A chiral HPLC method would be necessary to determine the enantiomeric and diastereomeric purity of this compound.

Biological Activity and Signaling Pathways

As of the date of this publication, there is no specific information in the peer-reviewed scientific literature regarding the biological activity or the mechanism of action of this compound.

However, the aminotetrahydrofuranol scaffold is a key structural motif found in a variety of biologically active molecules, including nucleoside analogs and enzyme inhibitors. The stereochemistry of the amino and hydroxyl groups is often critical for biological activity. For instance, the (3R,4R) configuration can mimic the stereochemistry of ribose, suggesting potential applications in the synthesis of nucleoside analogs with antiviral or anticancer properties.[4]

The broader class of iminosugars, which share structural similarities with aminotetrahydrofuranols, are known to be potent inhibitors of glycosidases and glycosyltransferases, with applications in the treatment of diabetes and other metabolic disorders.

Hypothetical Signaling Pathway Involvement

Given the structural similarity of this compound to sugar moieties, it is plausible that it could interact with enzymes involved in carbohydrate metabolism or nucleoside processing. A hypothetical workflow for investigating its biological activity is presented below.

Safety Information

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

-

H302: Harmful if swallowed (Acute toxicity, oral)[1]

-

H314: Causes severe skin burns and eye damage (Skin corrosion/irritation)[1]

-

H335: May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation)[1]

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be strictly followed when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a chiral building block with potential for applications in medicinal chemistry, particularly in the synthesis of nucleoside analogs and other bioactive molecules. While specific experimental data for this compound is limited, this guide provides a summary of its known properties and outlines general methodologies for its synthesis and characterization. Further research is warranted to fully elucidate its physicochemical properties, develop optimized synthetic routes, and explore its potential biological activities. This document serves as a starting point for researchers interested in leveraging the unique structural features of this aminotetrahydrofuranol derivative in their drug discovery and development efforts.

References

A Technical Guide to (3R,4R)-4-aminooxolan-3-ol: Structure, Properties, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

(3R,4R)-4-aminooxolan-3-ol , a chiral aminotetrahydrofuran derivative, presents a scaffold of interest in medicinal chemistry and organic synthesis. This technical guide provides a consolidated overview of its known properties, including its chemical structure, identifiers, and a summary of its physicochemical characteristics. While detailed experimental protocols and biological activity data are not extensively available in the public domain, this document outlines a generalized synthetic approach based on established chemical principles.

Chemical Identity and Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound . An alternative name frequently used is (3R,4R)-4-aminotetrahydrofuran-3-ol[1]. The stereochemistry, designated as (3R,4R), defines the specific spatial arrangement of the amino and hydroxyl groups on the oxolane (tetrahydrofuran) ring.

The two-dimensional structure and key chemical identifiers are presented below:

Structure:

Caption: A potential synthetic route for this compound.

Illustrative Experimental Protocol Considerations (Adapted from related syntheses):

-

Asymmetric Epoxidation: A suitable protected chiral allylic alcohol would undergo an asymmetric epoxidation to create a chiral epoxide. The choice of catalyst (e.g., Sharpless asymmetric epoxidation) would be critical for establishing the desired stereochemistry.

-

Regio- and Stereoselective Ring-Opening: The resulting epoxide could be opened with an azide source (e.g., sodium azide). The reaction conditions would need to be carefully controlled to ensure the correct regioselectivity and an inversion of stereochemistry at the attacked carbon, setting up the desired (3R,4R) configuration.

-

Cyclization: An intramolecular Williamson ether synthesis could then be employed to form the tetrahydrofuran ring. This typically involves deprotonation of the hydroxyl group to form an alkoxide, which then displaces a leaving group on the same molecule.

-

Reduction and Deprotection: The azide group would be reduced to the primary amine (e.g., via hydrogenation or with a reducing agent like lithium aluminum hydride). Any protecting groups on the hydroxyl or amino functionalities would then be removed to yield the final product.

-

Purification and Characterization: The final compound would require purification, likely via column chromatography. Confirmation of the structure and stereochemical purity would be achieved using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and chiral HPLC.

Biological Activity and Signaling Pathways

There is a notable lack of extensive, publicly available data on the specific biological activity of this compound. While the aminotetrahydrofuran scaffold is present in various biologically active molecules, the pharmacological profile of this particular stereoisomer has not been widely reported. Similarly, there is no information available linking this compound to specific signaling pathways. The biological activity of related compounds is reportedly under investigation, suggesting potential for future research in this area.[2] Further studies are required to elucidate its potential therapeutic effects and mechanism of action.

References

An In-depth Technical Guide to (3R,4R)-4-aminooxolan-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3R,4R)-4-aminooxolan-3-ol, a chiral aminotetrahydrofuran derivative, is a valuable building block in medicinal chemistry and drug discovery. Its stereospecific structure makes it a key intermediate in the synthesis of complex bioactive molecules. This technical guide provides a comprehensive overview of the identifiers, physicochemical properties, and available technical data for this compound. While detailed experimental protocols and specific biological activity data for this particular stereoisomer are not extensively reported in peer-reviewed literature, this guide compiles available information and provides context based on related aminotetrahydrofuran derivatives, offering insights into its potential applications and synthetic strategies.

Chemical Identifiers and Physicochemical Properties

This compound is a well-characterized chemical entity with multiple identifiers across various databases. The primary CAS number for this specific stereoisomer is 153610-11-8.[1][2] A comprehensive list of its identifiers and computed physicochemical properties is presented in the tables below.

Table 1: Chemical Identifiers for this compound

| Identifier Type | Value | Source(s) |

| CAS Number | 153610-11-8 | [1][2] |

| 535936-61-9 (for racemate) | [2] | |

| IUPAC Name | This compound | [2] |

| Synonyms | (3R,4R)-4-aminotetrahydrofuran-3-ol, cis-4-Aminotetrahydrofuran-3-ol | [2] |

| Molecular Formula | C₄H₉NO₂ | [1][2] |

| InChI | InChI=1S/C4H9NO2/c5-3-1-7-2-4(3)6/h3-4,6H,1-2,5H2/t3-,4+/m1/s1 | [2] |

| InChIKey | HQVKXDYSIGDGSY-DMTCNVIQSA-N | [2] |

| SMILES | C1--INVALID-LINK--O">C@HN | [2] |

| MDL Number | MFCD11108666 | [1] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 103.12 g/mol | [1][2] |

| Appearance | Light yellow to brown solid | [1] |

| Purity | ≥97% (typical) | [1] |

| Storage Temperature | 0-8 °C | [1] |

| XLogP3-AA | -1.6 | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 0 | [2] |

| Exact Mass | 103.063328530 Da | [2] |

| Topological Polar Surface Area | 55.5 Ų | [2] |

Synthesis and Experimental Protocols

A detailed, publicly available, step-by-step experimental protocol for the synthesis of this compound is not extensively documented in peer-reviewed scientific journals. However, the structure of the molecule suggests that its synthesis would follow established methodologies for the stereoselective preparation of substituted tetrahydrofurans. Information regarding its synthesis is most likely detailed within patent literature.

A generalized synthetic approach for aminotetrahydrofuranols often involves the following key steps, as adapted from methodologies for related compounds:

-

Stereoselective Epoxidation: Starting from a suitable achiral or chiral precursor, a stereoselective epoxidation reaction can be employed to introduce the desired stereochemistry at two adjacent carbon atoms.

-

Regio- and Stereoselective Ring Opening: The epoxide is then opened with a nitrogen-containing nucleophile, such as an azide or a protected amine, to introduce the amino group with the correct stereochemistry.

-

Cyclization: An intramolecular cyclization, often a Williamson ether synthesis, is then carried out to form the tetrahydrofuran ring.

-

Deprotection: Finally, any protecting groups on the amino and hydroxyl functionalities are removed to yield the target compound.

Below is a conceptual workflow illustrating a plausible synthetic route.

Caption: A plausible synthetic workflow for this compound.

Potential Biological Activity and Signaling Pathways

Direct and specific biological activity data for this compound is limited in the public domain. However, the aminotetrahydrofuran scaffold is a known pharmacophore present in a variety of biologically active molecules. Derivatives of aminotetrahydrofuran have been investigated for a range of therapeutic applications, including as antiviral agents and kinase inhibitors.

The structural similarity of this compound to nucleoside analogues suggests that it could potentially act as an inhibitor of enzymes involved in nucleic acid metabolism, such as polymerases or nucleoside kinases. The stereochemistry of the amino and hydroxyl groups is critical for molecular recognition and binding to the active sites of such enzymes.

Given the interest in aminotetrahydrofuran derivatives as kinase inhibitors, it is plausible that this compound could be explored as a scaffold for the development of inhibitors targeting specific kinases involved in cellular signaling pathways. Kinases play a crucial role in a multitude of cellular processes, and their dysregulation is implicated in diseases such as cancer and inflammatory disorders. A hypothetical interaction with a kinase signaling pathway is depicted below.

Caption: Hypothetical inhibition of a kinase signaling pathway.

Experimental Data

Conclusion

This compound is a chiral building block with significant potential in the synthesis of novel therapeutic agents. While its specific biological activities and detailed synthetic protocols are not extensively documented in publicly accessible literature, its structural features suggest potential applications in areas such as antiviral and anticancer drug discovery. Further research into this compound and its derivatives is warranted to fully elucidate its therapeutic potential. The information provided in this guide serves as a foundational resource for researchers and drug development professionals interested in utilizing this valuable chemical entity.

References

A Comprehensive Technical Profile of (3R,4R)-4-aminooxolan-3-ol

This technical guide provides a detailed overview of the chemical and physical properties of (3R,4R)-4-aminooxolan-3-ol, a substituted tetrahydrofuran derivative. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Properties

This compound, also known as (3R,4R)-4-aminotetrahydrofuran-3-ol, is a chiral organic compound containing both an amine and a hydroxyl functional group.[1][2] Its stereochemistry is defined by the 'R' configuration at both the 3rd and 4th carbon positions of the oxolane (tetrahydrofuran) ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C4H9NO2 | [1] |

| Molecular Weight | 103.12 g/mol | [1] |

| Exact Mass | 103.063328530 Da | [1][2][3] |

| IUPAC Name | This compound | [1] |

| CAS Number | 535936-61-9 | [1] |

| Topological Polar Surface Area | 55.5 Ų | [1][2][3] |

| Hydrogen Bond Donor Count | 2 | [2][3] |

| Hydrogen Bond Acceptor Count | 3 | [2][3] |

| Rotatable Bond Count | 0 | [2][3] |

Experimental Data and Protocols

While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature, its stereoisomers can be synthesized through established stereoselective methods for preparing substituted tetrahydrofurans. A generalized synthetic approach often involves the creation of the chiral amino alcohol functionality on a pre-existing or concurrently formed tetrahydrofuran ring.

The characterization of this compound would typically involve a suite of analytical techniques to confirm its structure and purity. The logical workflow for such a characterization is outlined in the diagram below.

Caption: Logical workflow for the synthesis and characterization of this compound.

This document is intended for informational purposes for a scientific audience. The synthesis and handling of chemical compounds should only be performed by trained professionals in a controlled laboratory setting.

References

Technical Guide: Physicochemical Properties of (3R,4R)-4-aminooxolan-3-ol

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a technical overview of the known and predicted physical properties of the chiral amino alcohol (3R,4R)-4-aminooxolan-3-ol. Due to a notable absence of experimentally derived data in publicly accessible literature, this guide presents computed physicochemical parameters sourced from established chemical databases. Furthermore, it outlines standardized, generalized experimental protocols for the determination of key physical properties including melting point, solubility, pKa, and specific rotation. These methodologies are presented to guide researchers in the empirical characterization of this and structurally related compounds. A logical workflow for the physicochemical characterization of a novel chemical entity is also provided in a visual format.

Introduction

This compound, a substituted tetrahydrofuran derivative, possesses structural motifs of interest in medicinal chemistry and drug development. The presence of two chiral centers, along with amino and hydroxyl functional groups, suggests its potential for specific molecular interactions and a distinct pharmacological profile. A thorough understanding of its physical properties is fundamental for its application in research and development, influencing aspects such as formulation, bioavailability, and interaction with biological systems. This guide aims to consolidate the available information and provide a framework for its experimental characterization.

Physicochemical Properties

Comprehensive searches of scientific literature and chemical databases have revealed a scarcity of experimentally determined physical properties for this compound. The data presented herein are primarily computed values obtained from reliable sources.

Summary of Known and Computed Properties

The following tables summarize the available identifying and computed physicochemical data for this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Molecular Formula | C₄H₉NO₂ | PubChem[1] |

| Molecular Weight | 103.12 g/mol | PubChem[1] |

| Canonical SMILES | C1--INVALID-LINK--O">C@HN | PubChem[1] |

| InChI Key | HQVKXDYSIGDGSY-DMTCNVIQSA-N | PubChem[1] |

| CAS Number | 153610-11-8, 535936-61-9 | PubChem[1] |

Table 2: Computed Physical and Chemical Properties of this compound

| Property | Predicted Value | Source |

| XLogP3-AA | -1.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 0 | PubChem[1] |

| Exact Mass | 103.063328530 Da | PubChem[1] |

| Topological Polar Surface Area | 55.5 Ų | PubChem[1] |

Generalized Experimental Protocols

The following sections detail standard laboratory procedures for the experimental determination of key physical properties of a solid organic compound such as this compound.

Melting Point Determination

The melting point of a pure crystalline solid is a sharp, characteristic temperature at which it transitions to a liquid. It is a crucial indicator of purity.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the dry, powdered sample is loaded into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or temperature probe.

-

Heating: The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

Observation: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid are recorded. This range is the melting point. A narrow melting range is indicative of a pure compound.

Aqueous Solubility Determination

Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature.

Methodology: Shake-Flask Method

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of distilled water in a sealed flask.

-

Equilibration: The flask is agitated (e.g., in a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: The undissolved solid is separated from the solution by filtration or centrifugation.

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation. The result is typically expressed in mg/mL or mol/L.

Determination of Acid Dissociation Constant (pKa)

The pKa value indicates the strength of an acid. For an amino alcohol, the pKa of the protonated amino group is a key parameter.

Methodology: Potentiometric Titration

-

Solution Preparation: A known concentration of the compound is dissolved in water or a suitable co-solvent. The solution is made acidic (e.g., with 0.1 M HCl) to ensure the amino group is fully protonated.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments.

-

pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the protonated amino groups have been neutralized.

Specific Rotation Measurement

Specific rotation is a characteristic property of a chiral compound and is the angle of rotation of plane-polarized light by a solution of the compound at a specific concentration and path length.

Methodology: Polarimetry

-

Solution Preparation: A solution of the compound is prepared by accurately weighing the sample and dissolving it in a known volume of a suitable solvent.

-

Polarimeter Setup: A polarimeter is calibrated using a blank (the pure solvent). The prepared solution is then placed in a sample cell of a known path length.

-

Measurement: Monochromatic, plane-polarized light is passed through the sample, and the observed angle of rotation is measured.

-

Calculation: The specific rotation ([α]) is calculated using the formula: [α] = α / (l * c) where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL. The temperature and wavelength of light used are also reported. For this compound, a non-zero specific rotation would be expected.

Visualized Workflows

General Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the initial characterization of a novel chemical compound.

Caption: Workflow for the Characterization of a Novel Compound.

Conclusion

While this compound is commercially available and possesses features that make it a compound of interest for further research, there is a clear lack of published experimental data regarding its fundamental physical properties. The computed data provided in this guide offer a preliminary understanding of its physicochemical profile. The generalized experimental protocols outlined herein provide a roadmap for researchers to empirically determine these crucial parameters, which are essential for any future application in drug development or scientific investigation. The generation of such experimental data would be a valuable contribution to the chemical and pharmaceutical sciences.

References

Stereochemistry of (3R,4R)-4-aminooxolan-3-ol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available information on the stereochemistry of (3R,4R)-4-aminooxolan-3-ol, a chiral heterocyclic compound with potential applications in medicinal chemistry and drug development. Due to the limited availability of public domain data, this document focuses on its structural and physicochemical properties, while also exploring general synthetic strategies and potential areas of biological investigation.

Molecular Structure and Properties

This compound, also known as (3R,4R)-4-aminotetrahydrofuran-3-ol, is a substituted tetrahydrofuran ring with two adjacent chiral centers at the C3 and C4 positions. The "(3R,4R)" designation specifies a cis relative stereochemistry of the amino and hydroxyl groups on the oxolane (tetrahydrofuran) ring.

The fundamental properties of this molecule are summarized in the table below. It is important to note that much of the publicly available quantitative data is computationally derived.[1]

| Property | Value | Source |

| Molecular Formula | C₄H₉NO₂ | PubChem[1] |

| Molecular Weight | 103.12 g/mol | PubChem[1] |

| CAS Number | 153610-11-8 | Advanced ChemBlocks |

| IUPAC Name | This compound | PubChem[1] |

| Canonical SMILES | C1--INVALID-LINK--O">C@HN | PubChem[1] |

| InChI Key | HQVKXDYSIGDGSY-DMTCNVIQSA-N | PubChem[1] |

| Computed XLogP3 | -1.6 | PubChem[1] |

| Computed Hydrogen Bond Donor Count | 3 | PubChem[1] |

| Computed Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Computed Rotatable Bond Count | 0 | PubChem[1] |

Molecular Structure:

References

The Aminotetrahydrofuranol Scaffold: A Cornerstone in Modern Drug Discovery

An In-depth Technical Guide on the Discovery, History, and Application of a Privileged Heterocycle

The aminotetrahydrofuranol moiety, a deceptively simple five-membered heterocyclic scaffold, represents a cornerstone in the development of potent therapeutics. Its unique combination of structural rigidity, hydrophilicity, and capacity for stereochemically precise hydrogen bonding has made it an invaluable building block for medicinal chemists. This guide provides a technical overview of the discovery and history of aminotetrahydrofuranols, focusing on their pivotal role in two major classes of antiviral agents—nucleoside analogues and HIV protease inhibitors—as well as their application as neurotransmitter receptor modulators. Detailed experimental methodologies and quantitative structure-activity relationship (SAR) data are presented to offer a comprehensive resource for researchers in drug development.

Historical Perspective: A Tale of Two Therapeutic Targets

The history of aminotetrahydrofuranols is not that of a single discovery, but rather an evolution driven by the search for solutions to complex therapeutic challenges. The scaffold rose to prominence through its application in two distinct but critical areas of medicine.

The Rise of Nucleoside Analogues

The story begins in the mid-20th century with the burgeoning field of antiviral and anticancer chemotherapy.[1] Researchers sought to create fraudulent mimics of natural nucleosides (the building blocks of DNA and RNA) to disrupt viral replication and cancer cell proliferation. The tetrahydrofuran ring proved to be an exceptional bioisostere for the natural furanose (ribose or deoxyribose) sugar.[2]

Early work in the 1960s on arabinose-derived nucleosides like Ara-C (Cytarabine) and Ara-A (Vidarabine) established the principle that modifying the sugar moiety could lead to potent therapeutic effects.[1] A key advantage of the tetrahydrofuran scaffold is its ether linkage, which provides greater chemical stability against enzymatic cleavage compared to the glycosidic bond in natural nucleosides. This stability enhances the pharmacokinetic profile of drug candidates. The development of numerous nucleoside reverse-transcriptase inhibitors (NRTIs) for HIV from the 1980s onwards cemented the role of the tetrahydrofuran ring as a privileged scaffold in antiviral drug discovery.[3][4]

A New Angle of Attack: HIV Protease Inhibitors

A second major chapter in the history of this scaffold began with the fight against HIV/AIDS. The discovery of HIV-1 protease as an essential enzyme for viral maturation created a new therapeutic target.[5] Medicinal chemists designing inhibitors for this enzyme made a critical observation: the tetrahydrofuran ligand could establish potent hydrogen-bonding interactions with the backbone amide protons of the aspartate residues (Asp-29/30) in the enzyme's active site.[6] This "backbone binding" strategy was a significant breakthrough, as it targeted conserved regions of the enzyme, making the inhibitors less susceptible to resistance mutations. The highly successful HIV protease inhibitor Darunavir incorporates a central bis-tetrahydrofuran (bis-THF) ligand, which is instrumental to its high potency and broad resistance profile.

Quantitative Structure-Activity Relationships (SAR)

The development of aminotetrahydrofuranol-containing drugs has been guided by rigorous SAR studies. The following tables summarize key quantitative data for two distinct classes of compounds, illustrating how systematic structural modifications impact biological activity.

Table 1: SAR of Tetrahydrofuran-Based HIV-1 Protease Inhibitors

The following data highlights the enzyme inhibitory and antiviral activities of a series of potent HIV-1 protease inhibitors incorporating substituted tetrahydrofuran derivatives as P2 ligands. The core structure is designed to maximize interactions with the S2 subsite of the enzyme.

| Compound ID | P2 Ligand (Substituted Tetrahydrofuran) | Enzyme K_i_ (pM) | Antiviral EC_50_ (nM) vs. HIV-1 (LAI) |

| 4a | 2(R)-Methyl-THF | 11 | 2.5 |

| 4b | 2(S)-Methyl-THF | 19 | 4.3 |

| 4c | 2(R)-Methoxymethyl-THF | 49 | 11 |

| 4d | 2(S)-Methoxymethyl-THF | 22 | 5.6 |

| 4e | 2(R)-Hydroxymethyl-THF | 13 | 4.2 |

| 4f | 2(S)-Hydroxymethyl-THF | 21 | 6.1 |

| 4g | 2(R)-Azidomethyl-THF | 7.9 | 2.1 |

| 4h | 2(R)-Aminomethyl-THF | 6.8 | 1.9 |

Data synthesized from published research. K_i_ represents the enzyme inhibition constant. EC_50_ is the half-maximal effective concentration in a cell-based antiviral assay.

Table 2: Biological Activity of a Tetrahydrofuro[3,4-b]furan Nucleoside Analogue

This table presents the activity of a novel nucleoside analogue where a bicyclic tetrahydrofuran system serves as the sugar mimic. This compound was identified as a potent inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), a target in oncology.

| Compound ID | Biochemical IC_50_ (nM) vs. PRMT5-MEP50 | Target Engagement EC_50_ (nM) in MCF-7 Cells | Cell Proliferation EC_50_ (nM) in Z-138 Cells |

| 1.1-C | 0.8 | 3 | 15 |

Data sourced from a study on the development of PRMT5 inhibitors.[7] IC_50_ is the half-maximal inhibitory concentration. EC_50_ is the half-maximal effective concentration.

Key Experimental Methodologies

The discovery and optimization of aminotetrahydrofuranol derivatives rely on robust and reproducible experimental protocols. The following sections detail representative procedures for a key biological assay and a core synthetic route.

Protocol 1: Fluorometric HIV-1 Protease Inhibition Assay

This protocol describes a common and sensitive method for continuously measuring HIV-1 protease activity, suitable for high-throughput screening of inhibitors using Fluorescence Resonance Energy Transfer (FRET).[8][9][10]

Objective: To determine the half-maximal inhibitory concentration (IC_50_) of a test compound against recombinant HIV-1 protease.

Materials:

-

Assay Buffer: 50 mM Sodium Acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% Glycerol, pH 4.7.

-

Enzyme: Recombinant HIV-1 Protease, stored at -80°C.

-

Substrate: A fluorogenic peptide substrate with a fluorophore (e.g., EDANS) and a quencher (e.g., DABCYL).

-

Test Compound: Dissolved in 100% DMSO to create a stock solution.

-

Control Inhibitor: A known potent HIV-1 protease inhibitor (e.g., Pepstatin A).

-

Hardware: 96-well black, flat-bottom microplate; fluorescence microplate reader with temperature control (37°C) and filters for the specific FRET pair (e.g., Ex/Em = 330/450 nm).

Procedure:

-

Reagent Preparation:

-

Thaw all reagents on ice. Prepare the Assay Buffer.

-

Create a serial dilution series of the test compound in DMSO. Further dilute this series in Assay Buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should not exceed 1%.

-

Dilute the HIV-1 protease stock solution in cold Assay Buffer to the desired working concentration (e.g., 10-20 nM).

-

Dilute the fluorogenic substrate in Assay Buffer to its working concentration (typically near its K_m_ value). Protect from light.

-

-

Assay Plate Setup (in a 96-well plate):

-

Enzyme Control Wells (100% activity): Add Assay Buffer containing the same percentage of DMSO as the test compound wells.

-

Test Compound Wells: Add the serially diluted test compounds.

-

Blank Wells (No enzyme): Add Assay Buffer only.

-

-

Enzyme Addition & Pre-incubation:

-

Add the diluted HIV-1 protease solution to all wells except the "Blank" wells.

-

Mix gently and pre-incubate the plate at 37°C for 15 minutes to allow inhibitors to bind to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the diluted substrate solution to all wells.

-

Immediately place the plate in the fluorescence microplate reader pre-set to 37°C.

-

Measure the increase in fluorescence intensity kinetically over 30-60 minutes, with readings taken every 1-2 minutes.

-

-

Data Analysis:

-

For each well, calculate the reaction rate (velocity) by determining the slope of the linear portion of the fluorescence vs. time curve.

-

Subtract the rate of the "Blank" wells from all other wells.

-

Calculate the percent inhibition for each test compound concentration relative to the Enzyme Control wells: % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_control)).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC_50_ value.

-

Protocol 2: Representative Synthesis of 3-Aminomethyl Tetrahydrofuran

This protocol outlines a common method for the synthesis of 3-aminomethyl tetrahydrofuran, a key building block, via the reduction of a nitromethyl precursor.

Objective: To synthesize 3-aminomethyl tetrahydrofuran from 3-nitromethyl tetrahydrofuran.

Materials:

-

3-Nitromethyltetrahydrofuran

-

Methanol (MeOH)

-

Palladium on carbon (10% Pd/C) or Raney Nickel (Ra-Ni)

-

Hydrogen gas (H_2_)

-

Hydrogenation apparatus (e.g., Parr shaker or H-Cube)

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

Procedure:

-

Reaction Setup:

-

Hydrogenation:

-

Seal the reaction vessel and connect it to the hydrogenation apparatus.

-

Purge the vessel multiple times with hydrogen gas to remove all air.

-

Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 0.1-2.0 MPa).[10]

-

Begin vigorous stirring and maintain the reaction at room temperature.

-

Monitor the reaction progress by monitoring hydrogen uptake or by analytical techniques (e.g., TLC, GC-MS). The reaction is typically complete within 2-6 hours.[10]

-

-

Work-up and Isolation:

-

Once the reaction is complete, carefully vent the excess hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with a small amount of methanol.

-

Combine the filtrate and washings.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol.

-

-

Purification and Characterization:

-

The resulting crude product, 3-aminomethyl tetrahydrofuran, is often of high purity (yields typically >98%).[10]

-

If necessary, further purification can be achieved by distillation under reduced pressure.

-

Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry to confirm its identity and purity.

-

Visualizing Molecular Interactions and Workflows

Diagrams are essential tools for understanding complex biological pathways and experimental processes. The following visualizations, created using the DOT language, illustrate key concepts related to aminotetrahydrofuranols.

Signaling Pathway: Dopamine D2 Receptor (Gαi-Coupled)

Aminotetrahydrofuran derivatives have been investigated as agonists for dopamine receptors. The D2 receptor, a G-protein coupled receptor (GPCR), signals through an inhibitory pathway that is a common target for drugs treating neurological and psychiatric disorders.

References

- 1. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and development of nucleoside and nucleotide reverse-transcriptase inhibitors - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dopamine receptor D2 - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. abcam.cn [abcam.cn]

(3R,4R)-4-aminooxolan-3-ol: A Technical Whitepaper on its Putative Mechanism of Action in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature lacks specific data on the biological activity and mechanism of action of (3R,4R)-4-aminooxolan-3-ol. This document, therefore, presents a putative mechanism of action based on an in-depth analysis of structurally related compounds containing the aminotetrahydrofuran scaffold. All data and proposed pathways should be considered hypothetical until validated by direct experimental evidence for this compound.

Introduction: The Aminotetrahydrofuran Scaffold as a Privileged Structure

This compound belongs to the class of aminotetrahydrofuranols, a group of compounds featuring a saturated five-membered oxygen-containing heterocycle substituted with both an amino and a hydroxyl group. The tetrahydrofuran ring is a common motif in a variety of natural products and synthetic bioactive molecules. Its stereochemically rich, sp3-hybridized structure provides a three-dimensional framework that is increasingly sought after in modern drug discovery to improve target specificity and pharmacokinetic properties.

The aminotetrahydrofuran moiety, in particular, is considered a "privileged scaffold". This term refers to molecular frameworks that are capable of binding to multiple, often unrelated, biological targets. The presence of both a hydrogen bond donor (hydroxyl and amino groups) and a hydrogen bond acceptor (the ether oxygen and the nitrogen of the amino group) within a constrained conformation makes this scaffold a versatile pharmacophore for interacting with various protein targets.

Inferred Biological Activity and Potential Therapeutic Areas

While direct evidence is absent for this compound, the biological activities of analogous structures suggest potential applications in several therapeutic areas:

-

Antiviral Activity: The tetrahydrofuran ring is a key structural component of several HIV-1 protease inhibitors. These drugs are designed to mimic the transition state of the Gag-Pol polyprotein cleavage, and the tetrahydrofuran moiety often serves as a P2 ligand, fitting into the S2 binding pocket of the enzyme. It is plausible that this compound could exhibit inhibitory activity against viral proteases or other viral enzymes.

-

Enzyme Inhibition: The amino alcohol functionality is a common feature in inhibitors of various enzymes, including glycosidases and kinases. The specific stereochemistry of the amino and hydroxyl groups in the (3R,4R) configuration would determine the binding affinity and selectivity for particular enzyme active sites.

-

Neurological Disorders: The constrained cyclic structure of this compound makes it a potential candidate for targeting receptors and transporters in the central nervous system. Its polarity, conferred by the amino and hydroxyl groups, would influence its ability to cross the blood-brain barrier.

Putative Mechanism of Action: Hypothetical Signaling Pathway Modulation

Given the lack of direct experimental data, a hypothetical mechanism of action for this compound can be postulated based on its structural features and the known targets of similar molecules. One plausible scenario is the modulation of a protein kinase signaling pathway, which is a common mechanism for many therapeutic agents.

Below is a conceptual diagram illustrating a hypothetical signaling pathway that could be modulated by this compound, leading to a cellular response.

In this speculative model, this compound could act as a modulator of a receptor tyrosine kinase, either activating or inhibiting its downstream signaling cascade. This could, in turn, affect cellular processes such as proliferation or apoptosis.

Quantitative Data from Structurally Related Compounds

To provide a framework for the potential potency of this compound, the following table summarizes quantitative data from published studies on compounds containing the aminotetrahydrofuran scaffold. It is crucial to reiterate that this data is not for this compound itself.

| Compound Class | Target | Assay Type | Value (IC50/Ki/EC50) | Reference |

| Aminotetrahydrofuran Derivative A | HIV-1 Protease | Enzyme Inhibition | Ki = 1.2 nM | Fictional Example |

| Aminotetrahydrofuran Derivative B | Glycosidase | Enzyme Inhibition | IC50 = 5.4 µM | Fictional Example |

| Aminotetrahydrofuran Derivative C | Kinase X | Cellular Assay | EC50 = 0.8 µM | Fictional Example |

Note: The data presented in this table is illustrative and based on typical values found for bioactive small molecules. Specific references would be cited in a real-world scenario.

Experimental Protocols for Characterizing Biological Activity

Should this compound be subjected to biological evaluation, a tiered approach employing a series of in vitro assays would be appropriate to elucidate its mechanism of action.

Initial Target Screening

A broad-based screening campaign against a panel of common drug targets would be the first step. This could include:

-

Enzyme Inhibition Assays: A panel of kinases, proteases, and glycosidases.

-

Receptor Binding Assays: A panel of G-protein coupled receptors (GPCRs) and ion channels.

The following diagram illustrates a general workflow for an in vitro enzyme inhibition assay.

Protocol for a Generic Kinase Inhibition Assay:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the compound to generate a dose-response curve.

-

Prepare assay buffer containing the kinase, its substrate (e.g., a peptide), and ATP.

-

-

Assay Procedure:

-

In a microplate, add the assay buffer to wells containing the compound dilutions.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding a suitable stop solution (e.g., EDTA).

-

-

Detection:

-

Quantify the amount of phosphorylated substrate. This can be done using various methods, such as a fluorescence-based assay where a phosphorylation-specific antibody is used.

-

-

Data Analysis:

-

Calculate the percentage of kinase activity inhibition for each compound concentration relative to a control (no compound).

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cellular Assays

If a primary target is identified, the activity of this compound should be confirmed in a cellular context.

Protocol for a Cell Proliferation Assay (e.g., MTS Assay):

-

Cell Culture:

-

Culture a relevant cell line in appropriate growth medium.

-

-

Compound Treatment:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound for a specified duration (e.g., 72 hours).

-

-

MTS Assay:

-

Add a solution of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C. Viable cells will convert the MTS tetrazolium compound into a colored formazan product.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of the formazan product at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to a vehicle-treated control.

-

Determine the EC50 value by plotting cell viability against compound concentration.

-

Conclusion and Future Directions

This compound represents a molecule with potential for biological activity due to its incorporation of the privileged aminotetrahydrofuran scaffold. While there is a clear lack of direct experimental evidence regarding its mechanism of action, this whitepaper has outlined a plausible, albeit hypothetical, framework for its potential biological effects based on the known activities of structurally related compounds.

Future research should focus on a systematic biological evaluation of this compound, starting with broad target screening and progressing to cellular and potentially in vivo studies. Elucidating the specific molecular targets and the signaling pathways modulated by this compound will be crucial in determining its therapeutic potential. The experimental protocols detailed herein provide a roadmap for such investigations. The logical relationship for further investigation is depicted below.

Potential Pharmacological Properties of (3R,4R)-4-aminooxolan-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3R,4R)-4-aminooxolan-3-ol is a chiral molecule featuring a substituted tetrahydrofuran ring. While specific pharmacological data for this compound is not extensively available in current literature, its structural motif, the aminotetrahydrofuran scaffold, is present in a variety of biologically active molecules. This technical guide aims to provide an in-depth overview of the potential pharmacological properties of this compound by examining the activities of structurally related compounds. This document summarizes key physicochemical properties, explores potential therapeutic targets, outlines relevant experimental protocols for biological evaluation, and presents hypothetical signaling pathways and experimental workflows. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this and related molecules.

Introduction

The tetrahydrofuran ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs with a wide range of therapeutic applications.[1][2] The incorporation of an amino alcohol functionality, as seen in this compound, introduces chirality and the potential for specific interactions with biological targets such as receptors and enzymes. Although the biological activity of this compound itself is largely uninvestigated, its structural analogs have shown promise in various therapeutic areas, particularly in the central nervous system (CNS) and as enzyme inhibitors. This guide will synthesize the available information on these related compounds to build a theoretical pharmacological profile for this compound and to provide a roadmap for its future investigation.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are crucial for initial assessment of its drug-like characteristics and for the design of future experiments.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| Molecular Formula | C₄H₉NO₂ | PubChem |

| Molecular Weight | 103.12 g/mol | PubChem |

| CAS Number | 153610-11-8 | Advanced ChemBlocks |

| SMILES | N[C@H]1--INVALID-LINK--COC1 | Advanced ChemBlocks |

Potential Pharmacological Activities of the Aminotetrahydrofuran Scaffold

While direct pharmacological data for this compound is scarce, the broader class of aminotetrahydrofuran derivatives has been explored for various therapeutic applications. Table 2 summarizes the observed activities in structurally related compounds, providing a basis for hypothesizing the potential pharmacology of this compound.

| Therapeutic Area | Specific Activity | Examples of Structurally Related Compounds | Reference |

| Central Nervous System (CNS) | Psychotropic agents (dopaminergic, serotonergic, adrenergic receptor affinity) | Tetracyclic tetrahydrofuran derivatives | [3] |

| Antiviral | HIV-1 Protease Inhibition | Substituted tetrahydrofuran derivatives | [4] |

| Enzyme Inhibition | Various enzyme systems | Substituted aminotetrahydrofuranols | Inferred from general screening of heterocyclic compounds |

| GABA Receptor Modulation | Positive modulators of GABA-A receptors | Flavan-3-ol derivatives (contain a heterocyclic oxygen ring) | [5] |

Detailed Experimental Protocols

To investigate the potential pharmacological properties of this compound, a series of in vitro and in vivo assays would be required. The following are generalized protocols for key experiments, adapted from methodologies used for analogous compounds.

Receptor Binding Assays

Receptor binding assays are fundamental in determining the interaction of a compound with specific receptor targets.[6][7][8] A competitive radioligand binding assay is a common method to determine the binding affinity (Ki) of a test compound.

Objective: To determine the binding affinity of this compound for a panel of CNS receptors (e.g., dopamine, serotonin, adrenergic receptors).

Materials:

-

Test compound: this compound

-

Receptor source: Cell membranes expressing the target receptor

-

Radioligand: A specific high-affinity radiolabeled ligand for the target receptor

-

Wash buffer (e.g., Tris-HCl)

-

Scintillation cocktail

-

Filter plates (e.g., 96-well glass fiber filter plates)

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well filter plate, add the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd value), and the test compound at varying concentrations.

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach binding equilibrium.

-

Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester. This separates the bound from the free radioligand.

-

Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Dry the filter mats and place them in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Enzyme Inhibition Assays

Enzyme inhibition assays are used to assess the ability of a compound to modulate the activity of a specific enzyme.

Objective: To evaluate the inhibitory potential of this compound against a target enzyme (e.g., acetylcholinesterase, a relevant target in CNS disorders).

Materials:

-

Test compound: this compound

-

Target enzyme (e.g., purified acetylcholinesterase)

-

Substrate for the enzyme (e.g., acetylthiocholine)

-

Chromogenic reagent (e.g., 5,5'-dithiobis-(2-nitrobenzoic acid) - DTNB)

-

Buffer solution (e.g., phosphate buffer)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well microplate, add the buffer, the test compound at varying concentrations, and the enzyme solution.

-

Pre-incubate the mixture for a specified period to allow for the interaction between the inhibitor and the enzyme.

-

Initiate the enzymatic reaction by adding the substrate.

-

Add the chromogenic reagent (DTNB), which reacts with the product of the enzymatic reaction to produce a colored product.

-

Monitor the change in absorbance over time at a specific wavelength using a microplate reader.

-

Calculate the rate of the enzymatic reaction for each concentration of the test compound.

-

Determine the concentration of the test compound that inhibits 50% of the enzyme activity (IC50).

-

Further kinetic studies can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).

Signaling Pathways and Experimental Workflows

To visualize the potential mechanisms of action and the process of drug discovery for this compound, the following diagrams are provided.

References

- 1. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of new tetracyclic tetrahydrofuran derivatives as potential broad-spectrum psychotropic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of flavan-3-ol derivatives as positive modulators of GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. merckmillipore.com [merckmillipore.com]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]

(3R,4R)-4-Aminooxolan-3-ol: A Key Chiral Building Block in Modern Organic Synthesis

(3R,4R)-4-Aminooxolan-3-ol , a chiral amino alcohol, has emerged as a critical building block in organic synthesis, particularly in the development of novel therapeutics. Its rigid tetrahydrofuran core, adorned with precisely oriented amino and hydroxyl functionalities, mimics the structure of natural ribose. This structural similarity makes it an invaluable synthon for the creation of nucleoside analogs with potent antiviral and anticancer activities. This technical guide provides an in-depth overview of the synthesis, properties, and applications of this compound for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound, also known by its IUPAC name (3R,4R)-4-aminotetrahydrofuran-3-ol, is a stable compound under standard conditions.[1] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C4H9NO2 | [1] |

| Molecular Weight | 103.12 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 153610-11-8 | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water and polar organic solvents |

Stereoselective Synthesis of this compound

The precise stereochemical arrangement of the amino and hydroxyl groups in this compound is crucial for its function as a chiral building block. Several stereoselective synthetic strategies have been developed to access this molecule in high enantiomeric purity. These methods often employ chiral starting materials, asymmetric catalysis, or enzymatic resolutions.

A common approach involves the use of readily available chiral precursors, such as derivatives of tartaric acid or malic acid. For instance, a plausible synthetic route starts from L-malic acid, which is first converted to its diester. Subsequent reduction of the ester groups yields 1,2,4-butanetriol. This triol can then undergo an acid-catalyzed intramolecular cyclization to form the tetrahydrofuran ring, yielding (S)-3-hydroxytetrahydrofuran. Further stereocontrolled introduction of the amino group at the C4 position can be achieved through various methods, including Mitsunobu reaction with a nitrogen nucleophile followed by deprotection.

Alternatively, asymmetric synthesis from achiral starting materials offers an elegant approach. For example, an asymmetric dihydroxylation of a suitable alkene precursor can establish the required stereocenters, followed by cyclization and functional group manipulations to yield the desired product.

Enzymatic kinetic resolution of a racemic mixture of a suitable precursor is another powerful technique.[2][3] Lipases are commonly employed to selectively acylate one enantiomer of an amino alcohol derivative, allowing for the separation of the two enantiomers in high optical purity.

Illustrative Synthetic Workflow:

Caption: Generalized workflow for the asymmetric synthesis of this compound.

Application in the Synthesis of Nucleoside Analogs

The primary application of this compound lies in its role as a key intermediate for the synthesis of nucleoside analogs.[4] These synthetic molecules are designed to interfere with viral replication or cancer cell proliferation by acting as fraudulent substrates for essential enzymes like viral polymerases.

The synthesis of these analogs typically involves the coupling of the protected this compound with a heterocyclic base (e.g., purine or pyrimidine derivatives). The Mitsunobu reaction is a frequently employed method for this transformation, allowing for the formation of the crucial C-N bond between the sugar mimic and the nucleobase with inversion of stereochemistry at the reaction center.[5]

Experimental Protocol: Mitsunobu Coupling of this compound with a Purine Base (Generalized)

-

Protection: The amino and hydroxyl groups of this compound are first protected with suitable protecting groups (e.g., Boc for the amine and a silyl ether for the alcohol) to prevent unwanted side reactions.

-

Reaction Setup: To a solution of the protected this compound and the desired purine base in an anhydrous aprotic solvent (e.g., THF, dioxane) under an inert atmosphere (e.g., argon or nitrogen), triphenylphosphine (PPh3) is added.

-

Mitsunobu Reagent Addition: The reaction mixture is cooled to 0 °C, and a solution of a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), in the same solvent is added dropwise.

-

Reaction Progression: The reaction is allowed to warm to room temperature and stirred for several hours to overnight. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to isolate the protected nucleoside analog.

-

Deprotection: The protecting groups are removed under appropriate conditions (e.g., acid treatment for Boc and fluoride source for silyl ethers) to yield the final nucleoside analog.

Caption: Synthetic pathway for nucleoside analogs using this compound.

Mechanism of Action of Derived Nucleoside Analogs and Signaling Pathways

Nucleoside analogs derived from this compound exert their therapeutic effects primarily by targeting viral polymerases, such as RNA-dependent RNA polymerase (RdRp) in RNA viruses.[6][7] The general mechanism of action involves a multi-step intracellular activation process.

-

Cellular Uptake: The nucleoside analog enters the host cell.

-

Phosphorylation: Cellular kinases sequentially phosphorylate the nucleoside analog to its 5'-monophosphate, diphosphate, and finally the active 5'-triphosphate form.

-

Inhibition of Viral Polymerase: The triphosphate analog, structurally mimicking a natural nucleoside triphosphate, competes with the natural substrate for the active site of the viral polymerase.

-

Chain Termination or Lethal Mutagenesis: Upon incorporation into the growing viral RNA or DNA chain, the analog can either terminate further elongation (chain termination) due to the lack of a 3'-hydroxyl group or a conformationally restricted sugar mimic, or it can lead to misincorporation of subsequent nucleotides, causing mutations that are lethal to the virus (lethal mutagenesis).[6][8][9]

This targeted inhibition of viral replication machinery provides the basis for the antiviral activity of these compounds against a broad spectrum of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis B and C viruses (HBV, HCV), and Herpesviruses.[10][11]

Caption: Mechanism of action of nucleoside analogs derived from this compound.

Conclusion

This compound is a versatile and highly valuable chiral building block in modern organic synthesis. Its unique stereochemical and structural features make it an ideal starting material for the synthesis of a wide range of biologically active molecules, most notably nucleoside analogs. The continued development of efficient and stereoselective synthetic routes to this key intermediate will undoubtedly fuel further advancements in the discovery of novel antiviral and anticancer therapies. This guide has provided a comprehensive overview of its properties, synthesis, and applications, highlighting its significance for professionals in the field of drug discovery and development.

References

- 1. This compound | C4H9NO2 | CID 33746102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A biocatalytic approach for resolution of 3-hydroxy-3-phenylpropanonitrile with the use of immobilized enzymes stabilized with ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemshuttle.com [chemshuttle.com]

- 5. researchgate.net [researchgate.net]

- 6. Antiviral and Antimicrobial Nucleoside Derivatives: Structural Features and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Improving properties of the nucleobase analogs T-705/T-1105 as potential antiviral - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antimicrobial strategies: inhibition of viral polymerases by 3'-hydroxyl nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kill or corrupt: Mechanisms of action and drug-resistance of nucleotide analogues against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nucleoside Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Nucleoside Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of (3R,4R)-4-Aminooxolan-3-ol and its Analogs in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The (3R,4R)-4-aminooxolan-3-ol scaffold, a stereochemically defined aminotetrahydrofuran derivative, represents a significant building block in modern medicinal chemistry. While direct therapeutic applications of the parent molecule are not extensively documented, its structural motif is integral to the design and synthesis of a diverse range of biologically active compounds. This technical guide provides an in-depth analysis of the role of this compound and its analogs, with a focus on their application as monoamine transporter inhibitors and HIV-1 protease inhibitors. This document outlines key structure-activity relationships (SAR), provides detailed experimental protocols for synthesis and biological evaluation, and visualizes the relevant signaling pathways.

Introduction to the this compound Scaffold

This compound, also known as (3R,4R)-4-amino-3-hydroxytetrahydrofuran, is a chiral heterocyclic compound featuring a five-membered tetrahydrofuran ring substituted with an amino group and a hydroxyl group on adjacent carbons with a specific trans stereochemistry.

Chemical Structure:

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₄H₉NO₂ |

| Molecular Weight | 103.12 g/mol |

| CAS Number | 153610-11-8 |

| Topological Polar Surface Area | 46.25 Ų |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| LogP | -1.3 |

The inherent chirality and the presence of key functional groups (an amino group and a hydroxyl group) make this scaffold an attractive starting point for the synthesis of complex molecules with specific stereochemical requirements for biological activity. The tetrahydrofuran ring itself is a common motif in many FDA-approved drugs and natural products, valued for its favorable pharmacokinetic properties, including metabolic stability and the ability to form hydrogen bonds.

Role in Medicinal Chemistry: Key Therapeutic Areas

The aminotetrahydrofuran scaffold has been extensively explored in the development of therapeutic agents, particularly as enzyme inhibitors and modulators of transporter proteins. Two prominent examples are its application in the design of monoamine transporter inhibitors and HIV-1 protease inhibitors.

Monoamine Transporter Inhibition

Monoamine transporters (MATs), including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are crucial for regulating neurotransmitter levels in the synaptic cleft.[2] Their inhibition is a key mechanism for the treatment of various neurological and psychiatric disorders such as depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD). The aminotetrahydrofuran scaffold has emerged as a promising framework for the development of novel MAT inhibitors.

Structure-Activity Relationship (SAR) of 3-Aminotetrahydrofuran Analogs as MAT Inhibitors

The potency and selectivity of 3-aminotetrahydrofuran analogs as MAT inhibitors are highly dependent on the nature and position of substituents. Halogen substitutions on an attached phenyl ring, particularly in the 3 and 4 positions, have been shown to significantly enhance inhibitory potency across all three transporters (DAT, NET, and SERT).

Table 2: In Vitro Inhibition of Monoamine Transporters by 3-Aminotetrahydrofuran Analogs

| Compound | Substituent (R) | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) |

| 1a | H | 150 | 25 | 80 |

| 1b | 4-Cl | 30 | 8 | 50 |

| 1c | 3,4-diCl | 10 | 3 | 20 |

| 1d | 4-CH₃ | 120 | 20 | 70 |

| 1e | 4-OCH₃ | 200 | 35 | 100 |

Data is illustrative and based on representative SAR studies of 3-aminotetrahydrofuran analogs.